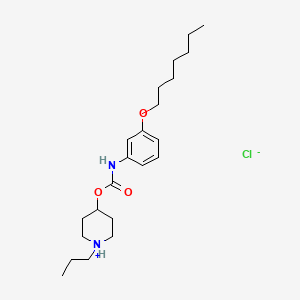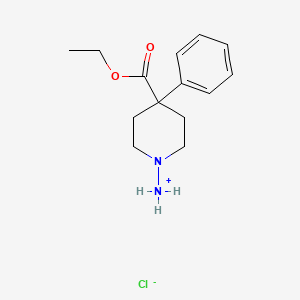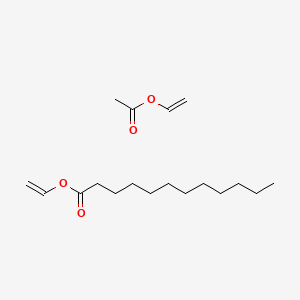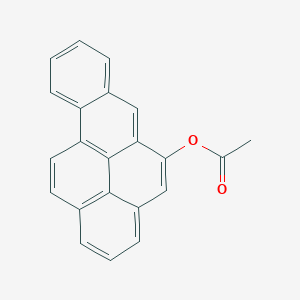
p-Anisyl-p-nitro blue tetrazolium chloride(anbt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Anisyl-p-nitro blue tetrazolium chloride is a chemical compound known for its application in various biochemical assays. It is a tetrazolium salt that is often used as a redox indicator in biological and chemical research. The compound is recognized for its ability to form a blue formazan dye upon reduction, making it useful in detecting cellular respiration and other redox reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Anisyl-p-nitro blue tetrazolium chloride involves the reaction of p-anisidine with nitrobenzene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through crystallization or other separation techniques to obtain a high-purity product.
Industrial Production Methods
Industrial production of p-Anisyl-p-nitro blue tetrazolium chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to handle large quantities of reactants and products. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
p-Anisyl-p-nitro blue tetrazolium chloride undergoes various chemical reactions, including:
Reduction: The compound is reduced to form a blue formazan dye, which is a key reaction in its application as a redox indicator.
Oxidation: It can also undergo oxidation reactions, although these are less common in its typical applications.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and other mild reducing agents. The reaction is typically carried out in aqueous or organic solvents under controlled temperature conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used, although this is less common.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Formazan Dye: The primary product formed during the reduction of p-Anisyl-p-nitro blue tetrazolium chloride is a blue formazan dye, which is used as an indicator in various assays.
Applications De Recherche Scientifique
p-Anisyl-p-nitro blue tetrazolium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a redox indicator in various chemical assays to detect the presence of reducing agents.
Biology: Employed in cell viability assays to measure cellular respiration and metabolic activity.
Medicine: Utilized in diagnostic tests to detect the presence of certain enzymes and metabolic disorders.
Industry: Applied in quality control processes to monitor the redox state of products and materials.
Mécanisme D'action
The mechanism of action of p-Anisyl-p-nitro blue tetrazolium chloride involves its reduction to form a blue formazan dye. This reduction is typically catalyzed by enzymes or other reducing agents present in the sample. The formation of the blue dye indicates the presence of active redox reactions, which can be quantified using spectrophotometric methods.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitro blue tetrazolium chloride: Another tetrazolium salt used as a redox indicator.
Thiazolyl blue tetrazolium bromide (MTT): Commonly used in cell viability assays.
XTT: Similar to MTT but produces a water-soluble formazan product.
Uniqueness
p-Anisyl-p-nitro blue tetrazolium chloride is unique due to its specific chemical structure, which allows it to form a distinct blue formazan dye upon reduction. This property makes it particularly useful in assays where a clear and distinguishable color change is required.
Propriétés
Formule moléculaire |
C42H34Cl2N10O8 |
|---|---|
Poids moléculaire |
877.7 g/mol |
Nom IUPAC |
2-[2-methoxy-4-[3-methoxy-4-[5-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrazol-2-ium-2-yl]phenyl]phenyl]-5-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrazol-2-ium;dichloride |
InChI |
InChI=1S/C42H34N10O8.2ClH/c1-57-35-19-5-27(6-20-35)41-43-47(31-11-15-33(16-12-31)51(53)54)49(45-41)37-23-9-29(25-39(37)59-3)30-10-24-38(40(26-30)60-4)50-46-42(28-7-21-36(58-2)22-8-28)44-48(50)32-13-17-34(18-14-32)52(55)56;;/h5-26H,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
RPJYUIZINKQKBQ-UHFFFAOYSA-L |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN([N+](=N2)C3=C(C=C(C=C3)C4=CC(=C(C=C4)[N+]5=NC(=NN5C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)OC)OC)OC)C8=CC=C(C=C8)[N+](=O)[O-].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)







![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)




